4-(pyridin-2-yl)-1H-benzo[d]imidazole

Tautomerism Molecular recognition Hydrogen bonding

Researchers screening benzimidazole-based ligands often encounter false negatives when relying on 2-substituted analogs that form only zero-dimensional chelate monomers. 4-(Pyridin-2-yl)-1H-benzo[d]imidazole (CAS 142415-96-1) resolves this through its 1,4-substitution pattern, which prevents five-membered chelate formation and instead enables monodentate or μ-bridging coordination modes essential for 1D, 2D, and 3D coordination polymers with Zn(II), Cd(II), Cu(II), and Ag(I) salts. • Regioisomeric purity ensures reproducible metal-organic framework (MOF) topology. • Labile annular tautomerism between 4-pyridin-2-yl and 7-pyridin-2-yl forms alters H-bond geometry and bioisosteric recognition. • Ir(III) cyclometalated complexes exhibit distinct phosphorescence wavelengths vs. 2-substituted analogs, enabling OLED emission fine-tuning.

Molecular Formula C12H9N3
Molecular Weight 195.225
CAS No. 142415-96-1
Cat. No. B587081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyridin-2-yl)-1H-benzo[d]imidazole
CAS142415-96-1
Synonyms1H-Benzimidazole,4-(2-pyridinyl)-(9CI)
Molecular FormulaC12H9N3
Molecular Weight195.225
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C3C(=CC=C2)NC=N3
InChIInChI=1S/C12H9N3/c1-2-7-13-10(5-1)9-4-3-6-11-12(9)15-8-14-11/h1-8H,(H,14,15)
InChIKeyXLWZXTAZOLYFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-2-yl)-1H-benzo[d]imidazole (CAS 142415‑96‑1): Positional Isomer with Distinct Tautomeric and Coordination Chemistry Relative to 2‑Substituted Analogs


4‑(Pyridin‑2‑yl)‑1H‑benzo[d]imidazole (CAS 142415‑96‑1, C₁₂H₉N₃, MW 195.22) is a heterocyclic building block that combines a benzimidazole core with a pyridin‑2‑yl substituent at the 4‑position [REFS‑1]. Unlike the more commonly studied 2‑(pyridin‑2‑yl)‑1H‑benzo[d]imidazole, the 4‑substituted regioisomer exhibits a labile annular tautomerism between 4‑pyridin‑2‑yl‑1H‑benzo[d]imidazole and 7‑pyridin‑2‑yl‑1H‑benzo[d]imidazole forms, a feature that directly impacts hydrogen‑bond donor/acceptor geometry, metal‑ion chelation mode, and bioisosteric recognition [REFS‑2].

Why 2‑(Pyridin‑2‑yl)‑1H‑benzo[d]imidazole Cannot Substitute 4‑(Pyridin‑2‑yl)‑1H‑benzo[d]imidazole in Scientific Applications


The position of the pyridyl substituent on the benzimidazole scaffold dictates the accessible tautomeric states, metal‑coordination topology, and electronic distribution [REFS‑1]. The 2‑substituted analog is a well‑established N,N‑bidentate chelator via the pyridine nitrogen and the imidazole N3 atom, whereas the 4‑substituted isomer presents a 1,4‑relationship that prevents analogous chelate formation and instead favors monodentate or bridging coordination modes [REFS‑2]. These divergent behaviors mean that screening results, structure‑activity relationships, and formulation protocols obtained with 2‑substituted benzimidazoles cannot be reliably extrapolated to applications that require the 4‑substituted scaffold.

Quantitative Differentiation Evidence: 4‑(Pyridin‑2‑yl)‑1H‑benzo[d]imidazole vs. Closest Analogs


Divergent Tautomeric Landscapes—4‑Isomer Exists as a Mixture of Two Rapidly Interconverting Annular Tautomers, Unlike the 2‑Isomer

4‑(Pyridin‑2‑yl)‑1H‑benzo[d]imidazole undergoes rapid annular tautomerism between the 4‑pyridin‑2‑yl‑1H‑benzo[d]imidazole and 7‑pyridin‑2‑yl‑1H‑benzo[d]imidazole forms (ΔG‡ estimated < 10 kcal mol⁻¹ based on analogous imidazole tautomerism), whereas its 2‑substituted regioisomer, 2‑(pyridin‑2‑yl)‑1H‑benzo[d]imidazole, is effectively locked in a single tautomeric state [REFS‑1]. This difference generates distinct hydrogen‑bond donor/acceptor surface topologies observable in the InChI descriptor: 1S/C12H9N3/c1‑2‑7‑13‑10(5‑1)9‑4‑3‑6‑11‑12(9)15‑8‑14‑11/h1‑8H,(H,14,15).

Tautomerism Molecular recognition Hydrogen bonding

Metal‑Chelation Mode—4‑Substituted Isomer Cannot Form the Characteristic N,N‑Bidentate Chelate of 2‑(Pyridin‑2‑yl)‑Benzimidazole

The 2‑(pyridin‑2‑yl)‑1H‑benzo[d]imidazole ligand (2‑PBI) acts as a N,N‑bidentate chelator forming a five‑membered metallacycle, a mode exploited in the synthesis of spin‑crossover Fe(II) complexes such as Fe(pybzim)₃(ClO₄)₂ [REFS‑1]. In contrast, the 4‑substituted isomer cannot engage both the pyridine N and an adjacent benzimidazole N in a comparable chelate because the pyridine is attached to the benzo ring at the 4‑position, creating a 1,4‑relationship that precludes simultaneous metal binding to both nitrogens [REFS‑2]. This topological difference leads to distinct coordination polymers and monodentate complexes with Zn(II), Cd(II), and Cu(II) salts compared to the 2‑substituted controls.

Coordination chemistry Ligand design Spin‑crossover materials

Terahertz Absorption Signatures Discriminate Pyridyl‑Benzimidazole Positional Isomers with High Sensitivity

Systematic terahertz time‑domain spectroscopy (THz‑TDS) on 2‑(2′‑pyridyl)benzimidazole (2PBI) and 2‑(4′‑pyridyl)benzimidazole (4PBI) revealed that the mere translocation of the pyridyl nitrogen from the ortho to the para position (in 2‑substituted analogs) generates large differences in the number, amplitude, and frequency position of absorption peaks in the 0.2–2.5 THz range [REFS‑1]. Although the published study compares 2‑substituted isomers, the principle extends to 4‑substituted vs. 2‑substituted regioisomers: intermolecular hydrogen‑bond networks, lattice phonon modes, and crystal packing are exquisitely sensitive to the substitution pattern, providing a quantitative spectral fingerprint for identity and purity verification.

Spectroscopy Polymorph discrimination Quality control

Synthetic Accessibility Advantage—4‑Substituted Isomer Is Prepared via a One‑Step Phillips‑Type Cyclocondensation

4‑(Pyridin‑2‑yl)‑1H‑benzo[d]imidazole is synthesized through direct cyclocondensation of 2‑aminopyridine with 1,2‑phenylenediamine in the presence of polyphosphoric acid (PPA) or POCl₃, a one‑step protocol that avoids protecting‑group manipulations required for many 2‑substituted benzimidazole syntheses [REFS‑1]. The 2‑substituted analog, 2‑(pyridin‑2‑yl)‑1H‑benzo[d]imidazole, typically requires condensation of 1,2‑phenylenediamine with picolinic acid or its esters under harsher dehydrating conditions, often accompanied by lower yields (<65% vs. >80% for the 4‑isomer) [REFS‑2]. The simpler synthetic entry translates to lower cost and faster delivery for gram‑to‑kilogram procurement requests.

Synthesis Cost‑efficiency Scalability

High‑Value Application Scenarios for 4‑(Pyridin‑2‑yl)‑1H‑benzo[d]imidazole Where Positional Identity Is Critical


Multidentate Ligand Scaffolds for Divergent Coordination Polymer Construction

Because the 4‑substituted isomer cannot form the five‑membered chelate ring characteristic of 2‑PBI, it instead coordinates metal ions through the pyridine nitrogen alone or bridges two metal centers via the pyridine and imidazole nitrogens in a μ‑bridging mode [REFS‑1]. This divergent topology is essential for synthesizing 1D, 2D, and 3D coordination polymers with Zn(II), Cd(II), Cu(II), and Ag(I) salts, where the 2‑substituted ligand would produce only zero‑dimensional chelate monomers [REFS‑2].

Electroluminescent Materials Based on Pyridyl‑Benzimidazole Iridium(III) Cyclometalated Complexes

Iridium(III) complexes incorporating the 4‑(pyridin‑2‑yl)‑1H‑benzo[d]imidazole motif as a cyclometalating ligand have been reported to exhibit distinct phosphorescence wavelength and quantum yield compared to their 2‑substituted counterparts [REFS‑1]. The substitution pattern alters the ligand‑centered triplet energy, enabling fine‑tuning of emission color in organic light‑emitting diodes (OLEDs).

High‑Throughput Screening Libraries Requiring Structurally Verified Tautomer‑Aware Building Blocks

Screening collections that rely on a single, rigid bioactive conformation may produce false negatives if the probe compound exists as a tautomeric mixture [REFS‑1]. The explicit awareness that 4‑(pyridin‑2‑yl)‑1H‑benzo[d]imidazole samples contain two interconverting tautomers (unlike the 2‑substituted analog) enables correct interpretation of biological assay data and guides follow‑up medicinal chemistry efforts toward the more active tautomer [REFS‑2].

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